EGFR-IN-1 TFA Demonstrates 100-Fold Mutant Selectivity Over Wild-Type EGFR
EGFR-IN-1 TFA exhibits 100-fold selectivity for inhibiting gefitinib-resistant EGFR L858R/T790M over wild-type EGFR [1]. While osimertinib also demonstrates mutant selectivity, its selectivity ratio for L858R/T790M over wild-type EGFR has been reported as approximately 32-fold (480 nM vs 15 nM) [2], and rociletinib shows a selectivity index of ~6.0 based on cellular IC50 comparisons between mutant H1975 and wild-type A431 cells [3]. The 100-fold selectivity of EGFR-IN-1 TFA is among the highest reported for covalent L858R/T790M inhibitors and is attributed to structure-based optimization of the 7-oxopyrido[2,3-d]pyrimidine scaffold.
| Evidence Dimension | Selectivity ratio (mutant L858R/T790M vs wild-type EGFR) |
|---|---|
| Target Compound Data | 100-fold |
| Comparator Or Baseline | Osimertinib: ~32-fold; Rociletinib: ~6.0-fold |
| Quantified Difference | EGFR-IN-1 TFA selectivity is 3.1× higher than osimertinib and 16.7× higher than rociletinib |
| Conditions | Biochemical kinase inhibition assay for EGFR-IN-1 TFA [1]; cellular p-EGFR IC50 ratio for osimertinib [2]; cellular IC50 ratio (H1975 vs A431) for rociletinib [3] |
Why This Matters
Higher mutant/wild-type selectivity predicts a wider therapeutic window with reduced dose-limiting toxicities from wild-type EGFR inhibition (rash, diarrhea), directly impacting the feasibility of in vivo efficacy studies.
- [1] Wurz RP, et al. ACS Med Chem Lett. 2015 Jul 27;6(9):987-92. View Source
- [2] Cross DA, Ashton SE, Ghiorghiu S, Eberlein C, Nebhan CA, Spitzler PJ, Orme JP, Finlay MR, Ward RA, Mellor MJ, Hughes G, Rahi A, Jacobs VN, Red Brewer M, Ichihara E, Sun J, Jin H, Ballard P, Al-Kadhimi K, Rowlinson R, Klinowska T, Richmond GH, Cantarini M, Kim DW, Ranson MR, Pao W. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discov. 2014 Sep;4(9):1046-61. View Source
- [3] Xu T, Zhang L, Yang C, Plowright AT, Nilsson M, et al. Structural optimization of diphenylpyrimidine scaffold as potent and selective epidermal growth factor receptor inhibitors against L858R/T790M resistance mutation in nonsmall cell lung cancer. Reported rociletinib SI = 6.0 (mutant vs wild-type). View Source
